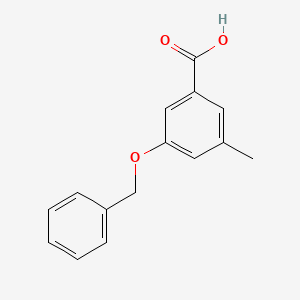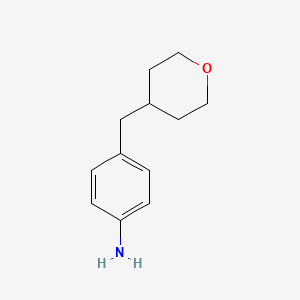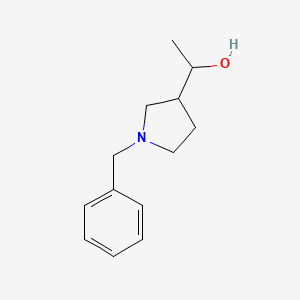
1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol
Vue d'ensemble
Description
“1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol” is a chemical compound with the CAS Number: 177941-43-4 . It has a molecular weight of 205.3 and its IUPAC name is this compound . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H19NO/c1-11(15)13-7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . It has a molecular weight of 205.30 and a molecular formula of C13H19NO .Applications De Recherche Scientifique
Electrooptic Film Fabrication
A study by Facchetti et al. (2006) explored the use of various chromophores, including pyrrole-pyridine-based compounds similar to 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol, in electrooptic film fabrication. The study focused on the influence of chromophore architecture on self-assembly, film microstructure, and nonlinear optical response, highlighting the potential application of these compounds in optical and electrooptic technologies (Facchetti et al., 2006).
Synthesis of Chiral Compounds
Feng (2015) described the synthesis of a related compound, highlighting its application in the synthesis of chiral compounds. This application is crucial in pharmaceutical research, where chiral molecules often have different biological activities (Feng, 2015).
Novel Synthesis Processes
Radulov et al. (2022) synthesized a compound similar to this compound for the first time using a specific reduction process. This research highlights the innovative methods in synthesizing new chemical entities (Radulov et al., 2022).
Hydrolysis Protection in Lithium Amide
Gimbert et al. (2017) investigated the hydrolysis protection in lithium benzhydryl(1-benzylpyrrolidin-3-yl)amide when aggregated with lithium halides. This research is significant in the field of organic chemistry, especially in the stability of organometallic compounds (Gimbert et al., 2017).
Drug Precursor Synthesis
Aga et al. (2013) reported a methodology for preparing optically active 1-benzylpyrrolidin-3-ol, an important precursor for drug synthesis, from the naturally occurring alkaloid (−)-vasicine. This showcases the compound's relevance in developing new pharmaceuticals (Aga et al., 2013).
Asymmetric Synthesis
Jha et al. (2010) described a method for the asymmetric synthesis of 1,3-amino alcohols using a process involving proline-catalyzed alpha-aminoxylation/alpha-amination. This illustrates the use of related compounds in stereoselective synthesis, a critical aspect of medicinal chemistry (Jha et al., 2010).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Therefore, appropriate safety measures should be taken when handling this compound.
Mécanisme D'action
Biochemical Pathways
Without knowledge of the specific targets of “1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol”, it is challenging to summarize the affected biochemical pathways and their downstream effects. Future studies could provide insights into the biochemical pathways influenced by this compound .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Future research could provide valuable insights into how factors such as temperature, pH, and the presence of other molecules affect the action of this compound .
Analyse Biochimique
Biochemical Properties
1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. Additionally, this compound may interact with proteins that play a role in cellular signaling pathways, affecting the downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These changes can result in altered cellular metabolism, affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions . This binding interaction can result in conformational changes in the target biomolecule, thereby altering its activity. Additionally, this compound may influence gene expression by interacting with transcriptional regulators, leading to changes in the expression levels of specific genes . These molecular mechanisms collectively contribute to the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to detrimental outcomes . These findings highlight the importance of dosage optimization in the application of this compound in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance . These interactions may result in altered metabolic pathways, affecting the synthesis and degradation of essential biomolecules . Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and function, as its accumulation in certain regions may enhance or inhibit its interactions with target biomolecules . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its application in biochemical research .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects . For example, the presence of this compound in the nucleus may influence gene expression, while its localization in the mitochondria may impact cellular metabolism . Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and optimizing its use in research .
Propriétés
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(15)13-7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQRCZQKWVDTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

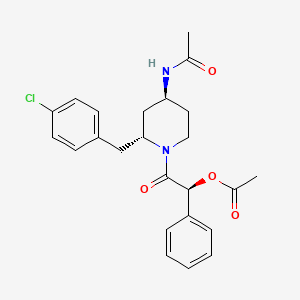

![[Cis-3-(benzyloxy)cyclobutyl]acetonitrile](/img/structure/B3109940.png)
![2-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3109948.png)
![Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B3109960.png)

![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-](/img/structure/B3109967.png)
![(1R)-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B3109978.png)
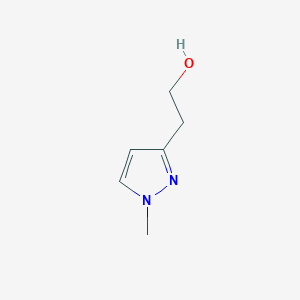
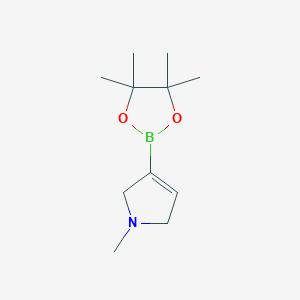
![[2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine](/img/structure/B3109994.png)
